2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring fused with a pyridine ring, along with a benzylthio group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylthiourea with ethyl acetoacetate to form the pyrimidine ring. This intermediate is then reacted with 3-pyridinecarboxaldehyde under acidic conditions to introduce the pyridine ring. The final step involves the acylation of the resulting compound with acetic anhydride to yield the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and developing new pharmaceuticals.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. The pyrimidine and pyridine rings can engage in π-π stacking interactions with aromatic residues, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
- 2-(2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
- 2-(2-(phenylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide
Uniqueness
What sets 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(pyridin-3-yl)acetamide apart from similar compounds is its benzylthio group, which provides unique reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(20-14-7-4-8-19-11-14)9-15-10-17(24)22-18(21-15)25-12-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPCTGUUBKGPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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